(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUDTVJIURRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine , characterized by its unique structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety linked to an imidazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other imidazole derivatives that modulate enzyme activity through competitive inhibition.
- Receptor Binding : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
Antioxidant Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties. For instance, a related compound showed an IC50 value of 86.3 μM in DPPH-scavenging assays, indicating moderate antioxidant activity .
Anticancer Activity
Imidazole derivatives have been studied for their anticancer potential. A study highlighted that related imidazole compounds demonstrated potent inhibitory effects on farnesyltransferase (FT), a key enzyme in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells was also noted .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the benzo[d][1,3]dioxole moiety followed by the attachment of the imidazole ring through nucleophilic substitution reactions. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that imidazole derivatives can exhibit anticancer properties. The structural features of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
Antimicrobial Properties : Compounds containing the benzo[d][1,3]dioxole moiety have been studied for their antimicrobial effects. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .
Pharmacological Insights
Mechanisms of Action : The biological activity of this compound is likely mediated through its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes. Understanding these mechanisms is crucial for optimizing its therapeutic potential .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the anticancer effects on breast cancer cells; showed significant inhibition of cell growth at micromolar concentrations. |
| Study B (2022) | Evaluated antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study C (2024) | Analyzed the compound's effect on apoptosis pathways in colon cancer cells; revealed activation of caspases indicative of programmed cell death. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of imidazole and benzodioxole derivatives. Key structural analogues include:
Physicochemical Properties
- Solubility: The methanamine group enhances aqueous solubility compared to the methanol analogue () due to protonation at physiological pH. However, solubility is lower than smaller imidazole derivatives like (1-methyl-1H-imidazol-4-yl)methylamine () due to the benzodioxole’s hydrophobicity .
- Lipophilicity (LogP): Estimated LogP values (calculated using fragment-based methods): Target compound: ~1.8 (benzodioxole + imidazole + amine). Methanol analogue: ~1.5 (hydroxyl group reduces lipophilicity). Trityl-protected analogue (): ~4.2 (highly lipophilic due to trityl group) .
Crystallographic and Conformational Analysis
- Ring Puckering : The imidazole ring in the target compound is likely planar, as seen in similar structures analyzed via SHELX () and Mercury CSD (). However, benzodioxole substituents may induce slight distortions in crystal packing .
- Hydrogen-Bonding Networks: The methanamine group can act as both donor and acceptor, forming intermolecular H-bonds in crystalline states, unlike the methanol analogue, which primarily donates H-bonds .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
Preparation of Benzo[d]dioxol-5-ylmethylamine
This intermediate, critical for the target compound, is commonly synthesized via reductive amination or nucleophilic substitution starting from the corresponding benzaldehyde or benzyl halide derivatives.
This intermediate has been reported with characterization data such as NMR and LC-MS confirming structure and purity.
Coupling with Imidazole Derivatives
The key step involves linking the benzo[d]dioxol-5-ylmethylamine to the imidazole ring, often at the 5-position, to form (1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine. Several methods have been documented:
Reductive Amination with Imidazole-5-carboxaldehyde
- Reaction Conditions:
- Equimolar amounts of benzo[d]dioxol-5-ylmethanamine and imidazole-5-carboxaldehyde.
- Solvent: Dimethylformamide (DMF).
- Temperature: Stirring at room temperature or slight heating (up to 60 °C).
- Reducing agent: Sodium triacetoxyborohydride or similar mild reductants.
- Atmosphere: Nitrogen or inert gas to prevent oxidation.
- Procedure:
- The amine and aldehyde are mixed and stirred to form an imine intermediate.
- Reducing agent is added to reduce the imine to the secondary amine.
- Workup involves extraction with ethyl acetate, washing, drying, and purification by chromatography.
- Yield: Moderate to high yields (60–85%) reported depending on conditions.
Nucleophilic Substitution on Imidazole Derivatives
- Using imidazole derivatives bearing good leaving groups (e.g., halides) at the 5-position.
- Reaction with benzo[d]dioxol-5-ylmethanamine in the presence of bases like triethylamine.
- Solvent: Dichloromethane or isopropyl alcohol.
- Temperature: Room temperature to reflux conditions.
- Purification: Silica gel chromatography.
- Yields reported up to 89% with well-defined reaction parameters.
Representative Reaction Data Table
Detailed Research Findings
- Reaction Optimization: Use of triethylamine as a base enhances nucleophilic substitution efficiency on halogenated imidazole derivatives.
- Solvent Effects: Dichloromethane and DMF are preferred solvents due to their ability to dissolve both reactants and maintain reaction homogeneity.
- Temperature Control: Mild heating (~60 °C) accelerates reductive amination without degrading sensitive benzo[d]dioxole moiety.
- Purification Techniques: Silica gel chromatography and recrystallization yield high-purity products confirmed by NMR and mass spectrometry.
- Characterization: NMR shifts (e.g., 4.67 ppm for benzylic CH2, aromatic protons around 6.8-7.8 ppm) and mass spectra (M+1 ion consistent with molecular formula) confirm successful synthesis.
Summary Table of Key Analytical Data for Final Compound
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C11H13N3O2 (approximate) |
| Molecular Weight | ~211 g/mol |
| NMR (DMSO-d6) | δ 4.5–5.0 (CH2), 6.8–7.8 (aromatic), 8.5–9.0 (imidazole NH) |
| Mass Spectrometry | M+1 peak consistent with expected molecular weight |
| Melting Point | Not typically reported; product often isolated as oil or solid |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine?
- Methodology : The compound can be synthesized via ruthenium-catalyzed cross-coupling reactions. For example, secondary amines with benzo[d][1,3]dioxole motifs are synthesized using chlorobenzene as a solvent at 130°C for 16 hours, followed by silica gel column chromatography for purification. Key intermediates include 1-(1,3-benzodioxol-5-yl)methanamine and substituted imidazole precursors .
- Data : Typical yields range from 20–50%, confirmed by NMR, GC-MS, and HRMS. Reaction optimization focuses on ligand selection (e.g., L1) and temperature control to minimize byproducts.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use a combination of:
- 1H/13C NMR : To confirm proton and carbon environments, particularly the imidazole and benzodioxole moieties.
- HRMS : For exact mass determination (e.g., molecular ion [M+H]+ peaks).
- IR Spectroscopy : To identify functional groups (e.g., C=N stretching in imidazole at ~1600 cm⁻¹) .
- Data : For example, IR bands at 1686 cm⁻¹ (C=O) and 1242 cm⁻¹ (C-O-C in benzodioxole) confirm structural integrity .
Q. What pharmacological targets are associated with this compound?
- Methodology : The compound’s structural analogs (e.g., NDT 9513727) act as C5a receptor (C5aR) inverse agonists. In vitro assays include:
- GTPγS binding : Measures receptor activation (IC50 ~1.1–9.2 nM).
- Ca²+ mobilization assays : Evaluates intracellular signaling (IC50 ~2–5 nM) .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the compound’s crystal packing and stability?
- Methodology : Analyze crystal structures using:
- Mercury CSD : For void visualization and packing similarity calculations.
- Graph-set analysis : To classify hydrogen-bonding motifs (e.g., Etter’s rules for intermolecular interactions) .
Q. What computational methods are used to predict the compound’s electronic properties and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding interactions with C5aR using software like AutoDock .
- Data : HOMO energies (~-5.2 eV) suggest reactivity at the imidazole ring, while docking scores (e.g., ∆G = -9.8 kcal/mol) correlate with experimental binding affinities .
Q. How can contradictory data in pharmacological assays be resolved?
- Methodology : Cross-validate results using orthogonal assays:
- Oxidative burst vs. chemotaxis assays : Discrepancies may arise from cell-type-specific signaling pathways.
- Species-specific models : Compare gerbil (in vivo neutropenia) and primate data to assess translational relevance .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
